molecular formula C18H27N5O3S2 B4617743 1'-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

1'-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

Cat. No.: B4617743
M. Wt: 425.6 g/mol
InChI Key: INWTXPABRGYZFG-UHFFFAOYSA-N
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Description

1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a synthetic compound known for its potential inhibitory effects on various enzymes, particularly carbonic anhydrases. These enzymes play a crucial role in regulating pH and ion balance in biological systems. The compound’s unique structure allows it to interact with specific molecular targets, making it a subject of interest in medicinal chemistry and pharmacology .

Scientific Research Applications

1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has several scientific research applications:

Chemical Reactions Analysis

1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carbamothioyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Mechanism of Action

The mechanism of action of 1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with the active site of carbonic anhydrases. The compound binds to the zinc ion present in the enzyme’s active site, inhibiting its catalytic activity. This inhibition disrupts the enzyme’s ability to convert carbon dioxide and water into bicarbonate and protons, affecting various physiological processes .

Comparison with Similar Compounds

1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is unique due to its specific structural features that allow for selective inhibition of carbonic anhydrases. Similar compounds include:

Properties

IUPAC Name

4-piperidin-1-yl-1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S2/c19-16(24)18(23-10-2-1-3-11-23)8-12-22(13-9-18)17(27)21-14-4-6-15(7-5-14)28(20,25)26/h4-7H,1-3,8-13H2,(H2,19,24)(H,21,27)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWTXPABRGYZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

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